1-(3-Amino-5-(difluoromethoxy)phenyl)-3-bromopropan-1-one
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Overview
Description
1-(3-Amino-5-(difluoromethoxy)phenyl)-3-bromopropan-1-one is a chemical compound with the molecular formula C10H11BrF2NO2 This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a bromopropanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-(difluoromethoxy)phenyl)-3-bromopropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by the introduction of the amino and difluoromethoxy groups under controlled conditions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-5-(difluoromethoxy)phenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the bromopropanone moiety to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Amino-5-(difluoromethoxy)phenyl)-3-bromopropan-1-one has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-(difluoromethoxy)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The amino and difluoromethoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The bromopropanone moiety may act as an electrophile, participating in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Amino-5-(difluoromethoxy)phenyl)-3-chloropropan-1-one
- 1-(3-Amino-5-(difluoromethoxy)phenyl)propan-1-one
Uniqueness
Compared to similar compounds, 1-(3-Amino-5-(difluoromethoxy)phenyl)-3-bromopropan-1-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where the bromine atom’s properties are advantageous.
Properties
Molecular Formula |
C10H10BrF2NO2 |
---|---|
Molecular Weight |
294.09 g/mol |
IUPAC Name |
1-[3-amino-5-(difluoromethoxy)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C10H10BrF2NO2/c11-2-1-9(15)6-3-7(14)5-8(4-6)16-10(12)13/h3-5,10H,1-2,14H2 |
InChI Key |
CHABKYMMANGRKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N)OC(F)F)C(=O)CCBr |
Origin of Product |
United States |
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